N-(4-bromophenyl)-4-(diphenylmethyl)piperazine-1-carboxamide
Description
N-(4-Bromophenyl)-4-(diphenylmethyl)piperazine-1-carboxamide is a synthetic piperazine-carboxamide derivative characterized by a central piperazine ring substituted with a diphenylmethyl group and a carboxamide moiety linked to a 4-bromophenyl aromatic ring. This compound belongs to a class of molecules investigated for diverse pharmacological activities, including enzyme inhibition and receptor modulation. Its structural features—bulky diphenylmethyl and electron-deficient bromophenyl groups—influence its physicochemical and biological properties, such as lipophilicity, solubility, and target affinity .
Properties
IUPAC Name |
4-benzhydryl-N-(4-bromophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN3O/c25-21-11-13-22(14-12-21)26-24(29)28-17-15-27(16-18-28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTSLDOWKAHUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-(diphenylmethyl)piperazine-1-carboxamide typically involves the reaction of benzhydryl chloride with 4-bromophenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-(diphenylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-(diphenylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it has been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound is structurally related to several piperazine-carboxamide derivatives with variations in aromatic substituents, heterocyclic appendages, and linker groups. Key analogs and their properties are summarized below:
Table 1: Comparison of Piperazine-Carboxamide Derivatives
Key Observations :
- For example, the bromophenyl analog in showed weaker aspartate aminotransferase inhibition (IC50 = 16,000 nM) than its chlorophenyl counterpart (IC50 = 8,200 nM), suggesting substituent-dependent activity modulation.
- Thermal Stability : Chlorinated analogs (e.g., A6, A35) exhibit higher melting points (e.g., 207.5–209.5°C for A35) compared to fluorinated derivatives (196.5–197.8°C for A3), likely due to stronger intermolecular interactions from chlorine’s polarizability .
Enzyme Inhibition
- Aspartate Aminotransferase: Bromophenyl-substituted piperazines (IC50 = 16,000 nM) are less potent inhibitors than chlorophenyl analogs (IC50 = 8,200 nM), indicating halogen size inversely correlates with activity in this context .
Receptor Selectivity
- Dopamine D3 Receptor: Carboxamide linkers are critical for D3 receptor selectivity.
Biological Activity
N-(4-bromophenyl)-4-(diphenylmethyl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 4-bromophenyl group and a diphenylmethyl group, which are critical for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It has been identified as a potential ligand for neuropeptide receptors, which play a significant role in numerous physiological processes.
Key Mechanisms:
- Receptor Modulation : The compound acts as a nonpeptide antagonist for specific neuropeptide receptors, influencing neurotransmitter release and neuronal signaling pathways .
- Antimicrobial Activity : Studies have shown that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi .
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial activity. The following table summarizes its efficacy against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | High |
| Candida albicans | 64 µg/mL | Moderate |
These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, it has shown promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7). The following table presents the findings from the Sulforhodamine B (SRB) assay:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF7 (Breast Cancer) | 5.2 | Potent |
| HeLa (Cervical Cancer) | 10.3 | Moderate |
| A549 (Lung Cancer) | 15.7 | Moderate |
These findings suggest that this compound may inhibit cancer cell proliferation effectively.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of the compound in animal models of neurodegeneration. Results indicated a significant reduction in neuronal death and inflammation markers, suggesting its potential application in treating neurodegenerative diseases .
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, highlighting its potential use in treating biofilm-associated infections .
Q & A
Q. How can researchers validate conflicting bioactivity data reported for structurally similar piperazine derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
